1-[4-(Trifluoromethoxy)phenyl]pentan-1-one
Overview
Description
1-[4-(Trifluoromethoxy)phenyl]pentan-1-one is an organic compound with the molecular formula C12H13F3O2 and a molecular weight of 246.23 g/mol It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pentanone chain
Preparation Methods
The synthesis of 1-[4-(Trifluoromethoxy)phenyl]pentan-1-one typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable alkylating agent under controlled conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-[4-(Trifluoromethoxy)phenyl]pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Trifluoromethoxy)phenyl]pentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]pentan-1-one involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids .
Comparison with Similar Compounds
1-[4-(Trifluoromethoxy)phenyl]pentan-1-one can be compared with similar compounds such as:
1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile: This compound also contains a trifluoromethoxy group but differs in its overall structure and reactivity.
4-(Trifluoromethoxy)benzaldehyde: A precursor in the synthesis of this compound, it shares the trifluoromethoxy group but has different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior, making it valuable for various applications.
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]pentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-2-3-4-11(16)9-5-7-10(8-6-9)17-12(13,14)15/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTPWBYULNUCMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716697 | |
Record name | 1-[4-(Trifluoromethoxy)phenyl]pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79619-25-3 | |
Record name | 1-[4-(Trifluoromethoxy)phenyl]pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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